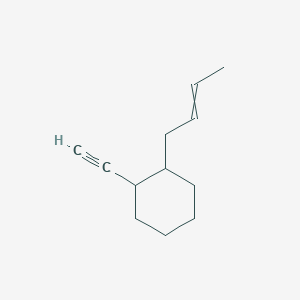
1-(But-2-en-1-yl)-2-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-2-ethynylcyclohexane is an organic compound that belongs to the class of alkenes and alkynes It features a cyclohexane ring substituted with a but-2-en-1-yl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-2-ethynylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with but-2-en-1-yl halide in the presence of a strong base such as sodium hydride. The resulting intermediate can then be subjected to a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-2-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double and triple bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1-(But-2-en-1-yl)-2-ethynylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-2-ethynylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
- 1-(But-2-en-1-yl)-2-(tert-butyl)disulfane
Uniqueness
1-(But-2-en-1-yl)-2-ethynylcyclohexane is unique due to the presence of both an alkene and an alkyne group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds that may only contain one type of unsaturation.
Properties
CAS No. |
61786-37-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-but-2-enyl-2-ethynylcyclohexane |
InChI |
InChI=1S/C12H18/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2-3,5,11-12H,6-10H2,1H3 |
InChI Key |
SPAPVDHTZMNJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1CCCCC1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















